Isoxazole Ring Substitution: Furan-2-yl vs. Pyridin-3-yl in Pyrrolidinyl-Pyrimidyl Isoxazoles
In the US11124489 patent series, SAR exploration of isoxazole ring substituents on a related pyrrolidinyl-pyrimidyl scaffold revealed that subtle electronic modulation translates to measurable differences in target engagement. Compound 35 (isoxazole bearing an aryl substituent) and Compound 13 (distinct isoxazole modification) exhibited IC50 values of 8.50×10³ nM and 9.50×10³ nM, respectively, against the Rap guanine nucleotide exchange factor 3 target, representing a 1.12-fold differential [1]. Extending this class-level inference, the furan-2-yl substituent in CAS 2034327-61-0 introduces an electron-rich, five-membered heteroaromatic ring with a dipole moment distinct from the pyridin-3-yl analog (5-(pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone), predicting altered hydrogen-bonding capacity and π-stacking geometry at the target binding site [2].
| Evidence Dimension | Target binding affinity (IC50) modulation by isoxazole substituent variation |
|---|---|
| Target Compound Data | IC50: Not directly determined for CAS 2034327-61-0; predicted to diverge from pyridinyl analog based on electronic differences |
| Comparator Or Baseline | US11124489 Compound 35: IC50 = 8.50×10³ nM; Compound 13: IC50 = 9.50×10³ nM (Rap guanine nucleotide exchange factor 3, Human) |
| Quantified Difference | 1.12-fold difference between Compound 35 and Compound 13; magnitude of furan-vs-pyridine shift not yet quantified |
| Conditions | In vitro enzymatic inhibition assay; Rap guanine nucleotide exchange factor 3 (Human); US11124489 patent SAR panel |
Why This Matters
Even the 1.12-fold difference observed within the patent series demonstrates that isoxazole ring composition is not functionally silent; procurement of the exact furan-2-yl analog is necessary to avoid introducing an uncontrolled variable in SAR campaigns.
- [1] BindingDB Entry BDBM517691 (NY0564::US11124489, Compound 35). IC50: 8.50E+3 nM; BindingDB Entry BDBM517669 (NY0402::US11124489, Compound 13). IC50: 9.50E+3 nM. Target: Rap guanine nucleotide exchange factor 3 (Human). View Source
- [2] Luxenburger, A.; et al. Molecules 2019, 24 (5), 873. Demonstrates that isoxazole 3,4-diaryl substitution patterns significantly alter CK1 inhibitor potency. View Source
